molecular formula C9H7FN2 B122994 3-(3-Fluorophenyl)-1H-pyrazole CAS No. 149739-61-7

3-(3-Fluorophenyl)-1H-pyrazole

Cat. No.: B122994
CAS No.: 149739-61-7
M. Wt: 162.16 g/mol
InChI Key: WKIRCCSDGDQJJF-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a fluorine atom on the phenyl ring at the 3-position imparts unique chemical and physical properties to this compound. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of hydrazones derived from 3-fluorobenzaldehyde and hydrazine. The reaction typically proceeds under acidic or basic conditions, often using catalysts such as acetic acid or sodium acetate. The general reaction scheme is as follows:

    Formation of Hydrazone: 3-Fluorobenzaldehyde reacts with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization under acidic or basic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3-(3-Fluorophenyl)-1H-pyrazole has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes or receptors involved in various diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as proteins and nucleic acids.

    Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluorophenyl)-1H-pyrazole: Similar structure with the fluorine atom at the 4-position.

    3-(3-Chlorophenyl)-1H-pyrazole: Similar structure with a chlorine atom instead of fluorine.

    3-(3-Methylphenyl)-1H-pyrazole: Similar structure with a methyl group instead of fluorine.

Uniqueness

3-(3-Fluorophenyl)-1H-pyrazole is unique due to the presence of the fluorine atom at the 3-position of the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and binding affinity to molecular targets. The fluorine atom’s electronegativity and small size contribute to the compound’s distinct properties compared to its analogs with different substituents.

Properties

IUPAC Name

5-(3-fluorophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIRCCSDGDQJJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149739-61-7
Record name 3-(3-fluorophenyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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